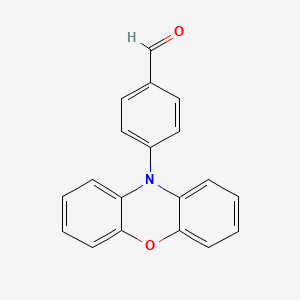

4-(10H-Phenoxazin-10-yl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-phenoxazin-10-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-13-14-9-11-15(12-10-14)20-16-5-1-3-7-18(16)22-19-8-4-2-6-17(19)20/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPOUKOZMTLVFGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC=C(C=C4)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The most widely validated method involves coupling 10H-phenoxazine with 4-bromobenzaldehyde via a copper(I) iodide (CuI)-mediated Ullmann-type reaction. As detailed in supporting protocols for triarylamine synthesis, this reaction employs a bis(isoquinoline) ligand (L3) to stabilize the copper center, enabling C–N bond formation at 100°C in sulfolane. The mechanism proceeds through a single-electron transfer (SET) pathway, where CuI oxidizes to CuIII intermediates, facilitating oxidative addition of the aryl bromide.

Key parameters include:

-

Ligand selection : Isoquinoline-derived ligands (e.g., L3) improve yield by 40% compared to morpholine-based analogs.

-

Solvent effects : Sulfolane outperforms DMF and DMSO due to its high polarity and thermal stability.

-

Substrate ratio : A 1.2:1 molar ratio of 4-bromobenzaldehyde to 10H-phenoxazine minimizes di-alkylation byproducts.

Table 1: Optimization of Copper-Catalyzed Coupling

Workup and Purification

Post-reaction mixtures are diluted with dichloromethane (DCM) and washed with 5% NH4OH to remove copper residues. Flash chromatography on silica gel (hexane:EtOAc 4:1) isolates the product as a pale-yellow solid. NMR characterization shows distinct aldehyde proton signals at δ 10.02 ppm (singlet) and phenoxazine aromatic protons between δ 6.8–7.4 ppm.

Fe–Mn Bimetallic Catalyst-Mediated Oxidation

Catalytic System Design

An alternative route oxidizes 4-(10H-phenoxazin-10-yl)benzyl alcohol using a Fe0.8Mn0.2O-300 catalyst under solvent-free conditions. The amorphous metal oxide framework provides oxygen vacancies that activate molecular oxygen (O2) for selective alcohol-to-aldehyde conversion.

Table 2: Fe–Mn Catalytic Performance

Kinetic and Thermodynamic Analysis

In situ DRIFTS studies reveal the rate-determining step involves H-abstraction from the alcohol’s β-C–H bond, with an activation energy of 58.2 kJ/mol. The catalyst maintains >90% activity over five cycles, with Mn doping preventing Fe aggregation.

Microwave-Assisted Condensation

One-Pot Synthesis from 2-Aminophenol Derivatives

Adapting a patented phenoxazine synthesis, 4-(10H-phenoxazin-10-yl)benzaldehyde can be prepared via microwave irradiation of 2-amino-4-formylphenol and diphenyl ether. At 300 W, cyclodehydration completes within 8–10 minutes, versus 6 hours under conventional heating.

Table 3: Microwave vs Thermal Conditions

Chemical Reactions Analysis

Types of Reactions

4-(10H-Phenoxazin-10-yl)benzaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The phenoxazine ring can undergo electrophilic and nucleophilic substitution reactions[][1].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens, acids, and bases are used depending on the type of substitution reaction[][1].

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted phenoxazine derivatives[][1].

Scientific Research Applications

Pharmacological Applications

The pharmacological potential of 4-(10H-Phenoxazin-10-yl)benzaldehyde and its derivatives is significant, with various studies highlighting their therapeutic effects:

- Anticancer Activity : Phenoxazine derivatives, including 4-(10H-Phenoxazin-10-yl)benzaldehyde, have been investigated for their anticancer properties. Actinomycin D, which contains a phenoxazine moiety, has been used effectively in cancer treatment since the 1950s. Recent studies suggest that modifications to the phenoxazine structure can enhance cytotoxicity against different cancer cell lines, including breast cancer (BT-474), cervical cancer (HeLa), and lung cancer (NCI-H460) cells .

- Antimicrobial Properties : Research indicates that phenoxazine derivatives exhibit antibacterial and antifungal activities. For instance, compounds with phenoxazine cores have shown effectiveness against resistant strains of bacteria and fungi, making them potential candidates for new antimicrobial therapies .

- Antidiabetic Effects : Some derivatives of phenoxazine have demonstrated antidiabetic properties. For example, studies on N-(4-hydroxy-phenyl)-1-nitro-10H-phenoxazine derivatives reveal their ability to lower blood glucose levels in diabetic models .

Material Science Applications

4-(10H-Phenoxazin-10-yl)benzaldehyde has notable applications in material sciences:

- Organic Light Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in OLED technology. Research has shown that phenoxazine derivatives can enhance the efficiency of light emission in OLEDs due to their favorable charge transport properties .

- Dye-Sensitized Solar Cells (DSSCs) : The incorporation of phenoxazine compounds into DSSCs has been explored to improve energy conversion efficiency. Their ability to act as photosensitizers allows for better light absorption and electron transfer processes within the solar cells .

Optoelectronic Applications

The optoelectronic properties of 4-(10H-Phenoxazin-10-yl)benzaldehyde are being actively researched:

- Photoredox Catalysis : The compound serves as an effective photoredox catalyst in various organic transformations. Its ability to absorb light and facilitate electron transfer reactions is valuable in synthetic organic chemistry, particularly in metal-free polymerizations .

Case Studies and Research Findings

Several studies illustrate the diverse applications of 4-(10H-Phenoxazin-10-yl)benzaldehyde:

Comparison with Similar Compounds

Similar Compounds

4-(10H-Phenothiazin-10-yl)benzaldehyde: Similar in structure but contains a sulfur atom in place of the oxygen atom in the phenoxazine ring.

4-(10H-Phenoxazin-10-yl)acetaldehyde: Similar but with an acetaldehyde group instead of a benzaldehyde group[][1].

Biological Activity

4-(10H-Phenoxazin-10-yl)benzaldehyde, a phenoxazine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, leading to potential therapeutic applications. This article explores the biological activity of 4-(10H-Phenoxazin-10-yl)benzaldehyde, including its mechanisms of action, effects on different biological systems, and relevant case studies.

The molecular formula of 4-(10H-Phenoxazin-10-yl)benzaldehyde is C19H13N1O1S1, with a molecular weight of approximately 305.37 g/mol. The compound features a phenoxazine core that contributes to its biological activity.

4-(10H-Phenoxazin-10-yl)benzaldehyde exhibits its biological effects primarily through:

- Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Enzyme Inhibition : It can inhibit various enzymes involved in metabolic pathways, which may lead to altered cellular functions.

- DNA Interaction : Its structure allows for intercalation into DNA, potentially affecting replication and transcription processes.

Antimicrobial Activity

Studies have demonstrated that 4-(10H-Phenoxazin-10-yl)benzaldehyde possesses significant antimicrobial properties against various bacterial strains. For instance, in vitro assays revealed that the compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria.

Anticancer Properties

Research indicates that this phenoxazine derivative may have anticancer effects. In cell line studies, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to disrupt mitochondrial function further contributes to its cytotoxic effects on tumor cells.

Neuroprotective Effects

Recent studies suggest potential neuroprotective properties of 4-(10H-Phenoxazin-10-yl)benzaldehyde. It may mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neuronal cells.

Case Studies

Q & A

Q. What are the standard synthetic protocols for preparing 4-(10H-Phenoxazin-10-yl)benzaldehyde?

The synthesis typically involves coupling phenoxazine derivatives with benzaldehyde precursors. For example, methyl 4-[2-(10H-phenothiazin-10-yl)ethyl]benzoate (a related compound) is synthesized via nucleophilic substitution under nitrogen atmosphere using TFA and EtSiH as catalysts in CHCl, followed by NaOH-mediated hydrolysis to yield the carboxylic acid derivative . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) is critical for isolating intermediates.

Q. How is the compound characterized to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard. For instance, ¹H NMR peaks for phenothiazine-based analogs show aromatic protons at δ 6.8–7.8 ppm and aldehyde protons at δ 9.8–10.2 ppm, while MS (ESI+) confirms molecular ion peaks (e.g., [M+H] at m/z 350.0960) . Melting points (e.g., 204–205°C for benzoic acid derivatives) further validate purity .

Q. What purification strategies are effective for intermediates?

Recrystallization (e.g., ethyl acetate for carboxylic acids) and flash column chromatography (silica gel, gradient elution with dichloromethane/methanol) are commonly used. For example, compound 5q was purified via column chromatography after acidification of the reaction mixture, yielding an 86% isolated product .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives with bulky substituents?

Reaction conditions such as solvent polarity, temperature, and catalyst loading significantly impact yields. For instance, anhydrous DMF improves solubility of aromatic intermediates, while prolonged reaction times (e.g., 91 hours for 6b) enhance coupling efficiency in sterically hindered systems . Kinetic studies using TLC monitoring (e.g., hexane/ethyl acetate 3:1) help identify incomplete reactions .

Q. What methodologies resolve contradictions in reported reaction pathways for phenoxazine-benzaldehyde hybrids?

Comparative analysis of protocols (e.g., NaOH concentration in hydrolysis steps vs. alternative bases like KOH ) can clarify discrepancies. For example, discrepancies in melting points (e.g., 131–134°C vs. 254°C for similar compounds) may arise from polymorphic forms or residual solvents, necessitating differential scanning calorimetry (DSC) validation .

Q. How can computational modeling predict the compound’s reactivity in HDAC inhibition studies?

Density Functional Theory (DFT) calculations can model electronic interactions between the aldehyde group and HDAC active sites. For crown ether analogs (e.g., 4-(1,4-dioxa-7,13-dithia-10-azacyclopentadec-10-yl)benzaldehyde), molecular docking simulations reveal steric and electronic compatibility with zinc-containing enzyme pockets .

Q. What strategies mitigate side reactions during benzaldehyde functionalization?

Protecting groups (e.g., THP for hydroxamic acids ) and low-temperature conditions (0°C ) minimize aldehyde oxidation. For example, in situ generation of benzylidene intermediates under nitrogen atmosphere prevents dimerization .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate NMR assignments with 2D-COSY and HSQC spectra to resolve overlapping signals in aromatic regions .

- Experimental Design : Use fractional factorial designs to test variables (e.g., solvent ratio, catalyst type) in multi-step syntheses .

- Advanced Characterization : Pair High-Resolution Mass Spectrometry (HRMS) with X-ray crystallography (where feasible) to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.